MK-4305 is a synthetic, small molecule compound that acts as a dual orexin receptor antagonist. [] Orexins A and B are neuropeptides involved in regulating sleep-wake cycles, appetite, and other physiological processes. [] MK-4305 has been investigated for its potential in treating insomnia by blocking the actions of orexins. []
The synthesis of MK-4305 involved a multistep process that started with a diazepane core and involved the introduction of specific substituents to optimize its pharmacological properties. [] Replacing a fluoroquinazoline ring with a chlorobenzoxazole ring was a key step in reducing the formation of reactive metabolites, improving its safety profile. []
MK-4305 contains a 1,4-diazepane ring with a 7-methyl substitution. [] This substitution distinguishes it from earlier analogs and contributes to its improved pharmacokinetic properties. [] The molecule also features a chlorobenzoxazole ring and a triazole moiety, which are important for its interaction with orexin receptors. []
MK-4305 acts as a dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptors, OX1R and OX2R. [] By binding to these receptors, it prevents the binding and downstream signaling of orexin neuropeptides, thereby inhibiting their effects on wakefulness and other physiological processes. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: